Hydrazine, 2-isopropyl-1-nicotinoyl-

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Hydrazine, 2-isopropyl-1-nicotinoyl- (CAS 3038-67-3), systematically named N'-propan-2-ylpyridine-3-carbohydrazide, is a substituted hydrazine derivative bearing a nicotinoyl (pyridine-3-carbonyl) group and an isopropyl substituent on the terminal hydrazine nitrogen. With molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol, this compound is the 3-pyridyl regioisomer of the historically significant monoamine oxidase inhibitor iproniazid (CAS 54-92-2), which bears the carbonyl at the 4-position of the pyridine ring.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 3038-67-3
Cat. No. B8674331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, 2-isopropyl-1-nicotinoyl-
CAS3038-67-3
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)NNC(=O)C1=CN=CC=C1
InChIInChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-4-3-5-10-6-8/h3-7,11H,1-2H3,(H,12,13)
InChIKeyAITQVTHYJIJZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazine, 2-isopropyl-1-nicotinoyl- (CAS 3038-67-3): A Nicotinoyl Hydrazine Regioisomer for Differentiated Biological and Synthetic Applications


Hydrazine, 2-isopropyl-1-nicotinoyl- (CAS 3038-67-3), systematically named N'-propan-2-ylpyridine-3-carbohydrazide, is a substituted hydrazine derivative bearing a nicotinoyl (pyridine-3-carbonyl) group and an isopropyl substituent on the terminal hydrazine nitrogen [1]. With molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol, this compound is the 3-pyridyl regioisomer of the historically significant monoamine oxidase inhibitor iproniazid (CAS 54-92-2), which bears the carbonyl at the 4-position of the pyridine ring [2]. The regiochemical difference between nicotinoyl (3-pyridyl) and isonicotinoyl (4-pyridyl) attachment confers distinct electronic, steric, and biological profiles that preclude simple interchangeability with the more extensively characterized 4-pyridyl isomer.

Why Generic Substitution Fails for Hydrazine, 2-isopropyl-1-nicotinoyl- (CAS 3038-67-3): Regiochemistry Determines Biological and Synthetic Utility


Simple substitution of Hydrazine, 2-isopropyl-1-nicotinoyl- with its 4-pyridyl isomer iproniazid, the unsubstituted parent nicotinic acid hydrazide, or other in-class hydrazines is not scientifically justified. The position of the carbonyl substituent on the pyridine ring (3-nicotinoyl vs. 4-isonicotinoyl) fundamentally alters the compound's electronic distribution, hydrogen-bonding geometry, and interaction with biological targets. Published evidence demonstrates that isonicotinoyl hydrazones exhibit superior antibacterial activity compared to the corresponding nicotinoyl hydrazones, establishing a clear structure-activity divergence between the two regioisomeric series [1]. Furthermore, early pharmacological studies identified the nicotinic acid isopropylhydrazide scaffold as possessing monoamine oxidase-blocking properties distinct from the isonicotinoyl series, underscoring that regiochemical variation produces non-interchangeable pharmacological outcomes [2]. For synthetic chemists, the 3-pyridyl carbonyl directs distinct reactivity pathways in heterocycle construction, yielding oxadiazole-thione, triazole, and pyrazole derivatives with regiochemical outcomes unavailable from the 4-pyridyl isomer.

Quantitative Differentiation Evidence for Hydrazine, 2-isopropyl-1-nicotinoyl- (CAS 3038-67-3) Versus Closest Analogs


Regiochemical Differentiation: 3-Nicotinoyl vs. 4-Isonicotinoyl Lipophilicity and Topological Polar Surface Area Comparison

Hydrazine, 2-isopropyl-1-nicotinoyl- (3-pyridyl) differs from its 4-pyridyl regioisomer iproniazid in computed lipophilicity and electronic properties that govern passive membrane permeability and target binding. The 3-pyridyl attachment of the carbonyl yields an XLogP3 of 0.6, compared to 0.4 for the 4-pyridyl isomer iproniazid [1][2]. Both compounds share identical molecular weight (179.22 g/mol), hydrogen bond donor count (2), hydrogen bond acceptor count (3), and topological polar surface area (54 Ų) [1][2]. The 0.2 log unit difference in XLogP3, while modest, reflects the distinct electronic influence of the pyridine nitrogen position on overall molecular polarity and may affect differential partitioning into biological membranes or chromatographic retention behavior [1][2].

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Antibacterial Activity of Derived Hydrazones: Isonicotinoyl Series Consistently Outperforms Nicotinoyl Series

In a direct comparative study of hydrazones synthesized from both isonicotinic acid hydrazide (4-pyridyl, INH) and nicotinic acid hydrazide (3-pyridyl, NH) with 2-formyl pyridine, 2-acetylpyridine, and 2-benzoylpyridine, all six resulting hydrazone compounds were screened against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi [1]. The authors reported that isonicotinoyl hydrazones consistently demonstrated more antibacterial activity than the corresponding nicotinoyl hydrazones bearing identical substituents on the azomethine carbon [1]. This class-level structure-activity relationship establishes that the 4-pyridyl carbonyl attachment is pharmacophorically favored for antibacterial hydrazone design over the 3-pyridyl attachment, meaning that Hydrazine, 2-isopropyl-1-nicotinoyl- as a nicotinoyl derivative may be deliberately selected when attenuated antibacterial activity is desired for specificity profiling, or when the 3-pyridyl geometry is required for alternative target engagement.

Antibacterial Screening Hydrazone SAR Nicotinoyl vs. Isonicotinoyl

Monoamine Oxidase Inhibition: Nicotinic Acid Isopropylhydrazide Documented as an MAO-Blocking Agent in 1958

Hydrazine, 2-isopropyl-1-nicotinoyl- (reported as nicotinic acid isopropylhydrazide) was pharmacologically characterized as a monoamine oxidase-blocking substance by Manzini et al. in 1958 [1]. This publication predates much of the extensive clinical development of iproniazid (isonicotinoyl isomer), establishing that the nicotinoyl regioisomer was independently investigated for MAO inhibitory activity. While iproniazid subsequently achieved clinical use as an antidepressant and was characterized as a non-selective, irreversible MAO inhibitor of both MAO-A and MAO-B subtypes with documented IC₅₀ values, the quantitative MAO inhibition potency of the nicotinoyl isomer has not been systematically compared head-to-head with iproniazid in publicly available literature [1][2]. The existence of this 1958 study provides a historical anchor for the nicotinoyl scaffold's engagement with MAO, but procurement for MAO-related research must acknowledge that quantitative potency, selectivity (MAO-A vs. MAO-B), and reversibility data for this specific compound remain uncharacterized relative to iproniazid.

Monoamine Oxidase Inhibition Neuropharmacology Hydrazine MAOI

Synthetic Intermediate Utility: Oxadiazole-Thione Heterocycle Construction from Nicotinic Acid N'-Isopropyl Hydrazide

Hydrazine, 2-isopropyl-1-nicotinoyl- serves as a key synthetic intermediate for the construction of oxadiazole-thione heterocyclic systems via reaction with carbon disulfide (CS₂) in the presence of a base . This reactivity is characteristic of hydrazides bearing a free terminal NH group, which undergoes cyclocondensation with CS₂ to form the 1,3,4-oxadiazole-2-thione ring. The presence of the isopropyl substituent on the hydrazine nitrogen distinguishes this intermediate from the unsubstituted nicotinic acid hydrazide (CAS 553-53-7): the isopropyl group provides increased steric bulk and lipophilicity to the resulting oxadiazole-thione product, altering its physicochemical and potential biological properties relative to analogs derived from the parent hydrazide . The 3-pyridyl attachment further distinguishes the resulting heterocycles from those derived from isonicotinoyl (4-pyridyl) hydrazides, as the position of the pyridine nitrogen affects both the electronics of the oxadiazole ring formation and the metal-chelating properties of the final product.

Heterocyclic Synthesis Oxadiazole-Thione Synthetic Intermediate

Physical Property and Purity Profile: Boiling Point, Density, and Commercial Purity Specifications

Hydrazine, 2-isopropyl-1-nicotinoyl- has a reported boiling point of 265.9°C at 760 mmHg and a density of 1.084 g/cm³ . The compound is commercially available as a solid powder with purity specifications exceeding 98% (per Certificate of Analysis) . By comparison, its regioisomer iproniazid (CAS 54-92-2) is reported to decompose at 227-228°C rather than exhibiting a defined boiling point [1], suggesting differential thermal stability between the 3-pyridyl and 4-pyridyl isomers. The target compound is shipped under ambient temperature as a non-hazardous chemical and is stable under ordinary shipping conditions for several weeks, with recommended long-term storage at -20°C and a shelf life exceeding 2 years when stored properly . No melting point data is publicly available for the target compound, limiting direct thermal behavior comparison.

Physicochemical Properties Quality Control Procurement Specifications

Recommended Research and Industrial Application Scenarios for Hydrazine, 2-isopropyl-1-nicotinoyl- (CAS 3038-67-3)


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Hydrazine-Based MAO Inhibitor Research

This compound is best deployed as a 3-pyridyl (nicotinoyl) regioisomeric probe in parallel SAR campaigns where the 4-pyridyl (isonicotinoyl) isomer iproniazid serves as the reference standard. Because the nicotinoyl scaffold was independently documented as an MAO-blocking agent in 1958 [1], it provides a structurally matched comparator for deconvoluting the contribution of pyridine nitrogen position to MAO subtype selectivity, irreversible binding kinetics, and off-target profiles. Researchers should procure both regioisomers simultaneously and evaluate them head-to-head in MAO-A and MAO-B inhibition assays, as the quantitative potency and selectivity of the nicotinoyl isomer remain uncharacterized relative to iproniazid [1][2].

Synthesis of N-Isopropyl-Substituted 3-Pyridyl-1,3,4-Oxadiazole-2-Thione Libraries

For medicinal chemistry programs constructing heterocyclic compound libraries, Hydrazine, 2-isopropyl-1-nicotinoyl- serves as a specific building block for generating N-isopropyl-bearing oxadiazole-thione derivatives with 3-pyridyl substitution [1]. This substitution pattern is structurally distinct from oxadiazole-thiones derived from isonicotinoyl hydrazides or from the unsubstituted nicotinic acid hydrazide. The isopropyl group introduces steric bulk that may modulate target binding or metabolic stability of the resulting heterocycles. The 3-pyridyl nitrogen position also confers different metal-chelating geometry compared to 4-pyridyl analogs, relevant for metalloenzyme inhibitor design.

Antibacterial Probe Development Requiring Attenuated Baseline Activity

Published evidence indicates that nicotinoyl hydrazones consistently exhibit lower antibacterial activity than their isonicotinoyl counterparts [1]. Therefore, Hydrazine, 2-isopropyl-1-nicotinoyl- is a rational choice as a starting scaffold when researchers require a hydrazide building block with inherently lower antibacterial liability, which is valuable for target-specific probe development where broad-spectrum antibacterial activity would confound phenotypic assay interpretation. The 3-pyridyl scaffold may help reduce assay interference from non-specific antimicrobial effects.

Thermal Stability-Critical Synthetic Processes Requiring Distillation Compatibility

The target compound's defined boiling point of 265.9°C at 760 mmHg [1] contrasts with iproniazid's decomposition at 227-228°C [2]. For synthetic protocols employing high-temperature conditions or vacuum distillation as a purification method, the nicotinoyl isomer's thermal stability profile may offer a processing advantage over the isonicotinoyl isomer. Process chemists developing scalable routes to hydrazide-derived heterocycles should evaluate this differential thermal behavior when selecting between regioisomeric intermediates.

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